molecular formula C18H21NO2S B10968921 2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10968921
M. Wt: 315.4 g/mol
InChI Key: NLGBGRRJIVLPIT-UHFFFAOYSA-N
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Description

2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core substituted with a sulfonyl group attached to a 4-isopropylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroisoquinoline core can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of a sulfonyl group and a tetrahydroisoquinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21NO2S/c1-14(2)15-7-9-18(10-8-15)22(20,21)19-12-11-16-5-3-4-6-17(16)13-19/h3-10,14H,11-13H2,1-2H3

InChI Key

NLGBGRRJIVLPIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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